

AT7519 Hydrochloride solubility and stability in culture media

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Compound of Interest

Compound Name: AT7519 Hydrochloride

Cat. No.: B1683947

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Technical Support Center: AT7519 Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **AT7519 Hydrochloride**.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve **AT7519 Hydrochloride**?

A1: **AT7519 Hydrochloride** is soluble in several organic solvents and aqueous buffers. For cell culture experiments, it is common practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in your culture medium immediately before use.^{[1][2]}

Q2: What is the stability of **AT7519 Hydrochloride** in different forms?

A2: The stability of **AT7519 Hydrochloride** depends on its form:

- Solid: Stable for at least four years when stored at -20°C.^[3]
- Organic Stock Solutions: Can be stored at -20°C for at least one month or at -80°C for up to a year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.

- Aqueous/Culture Media Solutions: It is strongly recommended to prepare these solutions fresh for each experiment and not to store them for more than one day.[3]

Q3: Can I dissolve **AT7519 Hydrochloride** directly in culture media like DMEM or RPMI-1640?

A3: While not the standard procedure described in most literature, organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers.[3] However, the solubility in aqueous solutions like PBS is significantly lower than in organic solvents. For consistent and reproducible results in cell culture, preparing a high-concentration stock in DMSO and then diluting it into your media is the recommended method.
[1][2]

Q4: What is the primary mechanism of action of AT7519?

A4: AT7519 is a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[4] By inhibiting these kinases, AT7519 disrupts the cell cycle, leading to cell cycle arrest and induction of apoptosis.[5][6] It also inhibits glycogen synthase kinase-3 β (GSK-3 β).[7]

Q5: What are the expected downstream effects of AT7519 treatment in cancer cell lines?

A5: Treatment of cancer cell lines with AT7519 typically leads to:

- Cell Cycle Arrest: Accumulation of cells in the G1 and G2/M phases of the cell cycle.[1][5]
- Inhibition of Transcription: Through inhibition of CDK9, AT7519 can decrease the phosphorylation of RNA polymerase II, leading to reduced transcription of short-lived anti-apoptotic proteins like Mcl-1.[1][4]
- Induction of Apoptosis: Activation of the intrinsic apoptotic pathway, characterized by caspase cleavage (caspase-3, -8, and -9) and an increase in the sub-G1 population in cell cycle analysis.[1][5][6]

Troubleshooting Guides

Problem: I am not observing the expected level of cytotoxicity or apoptosis after treating my cells with **AT7519 Hydrochloride**.

Possible Cause	Troubleshooting Step
Compound Degradation	Prepare a fresh dilution of AT7519 Hydrochloride from a frozen stock solution for each experiment. Do not use aqueous solutions that have been stored for more than a day.[3]
Incorrect Concentration	Verify the calculations for your serial dilutions. The effective concentration of AT7519 can vary between cell lines. Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Published IC50 values can serve as a starting point.[1][8]
Cell Line Resistance	Some cell lines may be inherently more resistant to CDK inhibitors. Confirm the expression and activity of CDKs in your cell line. You may need to increase the concentration or duration of treatment.
Low Proliferation Rate	AT7519 is most effective on actively dividing cells. Ensure your cells are in the logarithmic growth phase at the time of treatment.[9]
Solvent Effects	Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low (typically $\leq 0.1\%$) and consistent across all experimental and control groups, as the solvent itself can have physiological effects.[3]

Problem: I am observing a precipitate in my culture medium after adding **AT7519 Hydrochloride**.

Possible Cause	Troubleshooting Step
Exceeded Solubility Limit	The solubility of AT7519 Hydrochloride in aqueous solutions is limited.[3] Ensure that the final concentration in your culture medium does not exceed its solubility limit. If necessary, prepare a more concentrated initial stock in DMSO to minimize the volume added to the medium.
Interaction with Media Components	Some components of the culture medium or serum may interact with the compound. Try pre-warming the culture medium to 37°C before adding the diluted AT7519 solution and mix gently by swirling.
Improper Dissolution of Stock	Ensure that the AT7519 Hydrochloride is fully dissolved in the organic solvent before further dilution into the aqueous culture medium. Gentle warming and vortexing of the stock solution can aid dissolution.

Data Summary

Table 1: Solubility of **AT7519 Hydrochloride**

Solvent/Buffer	Approximate Solubility
Dimethyl Sulfoxide (DMSO)	~25 mg/mL[3]
Ethanol	~5 mg/mL[3]
Dimethyl Formamide (DMF)	~20 mg/mL[3]
Phosphate-Buffered Saline (PBS, pH 7.2)	~0.5 mg/mL[3]

Table 2: Stability of **AT7519 Hydrochloride**

Form	Storage Condition	Shelf Life
Crystalline Solid	-20°C	≥ 4 years[3]
Solution in Organic Solvent	-20°C	≥ 1 month
Aqueous Solution	Room Temperature or 4°C	Not recommended for storage more than one day[3]

Experimental Protocols

Protocol 1: Preparation of **AT7519 Hydrochloride** for Cell Culture Experiments

- Prepare a Stock Solution: Dissolve **AT7519 Hydrochloride** in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).[1][2]
- Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
- Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration immediately before adding it to the cells.[2] Ensure the final DMSO concentration is consistent across all treatments and controls and is non-toxic to the cells (typically ≤0.1%).

Protocol 2: Assessment of Cytotoxicity using MTT Assay

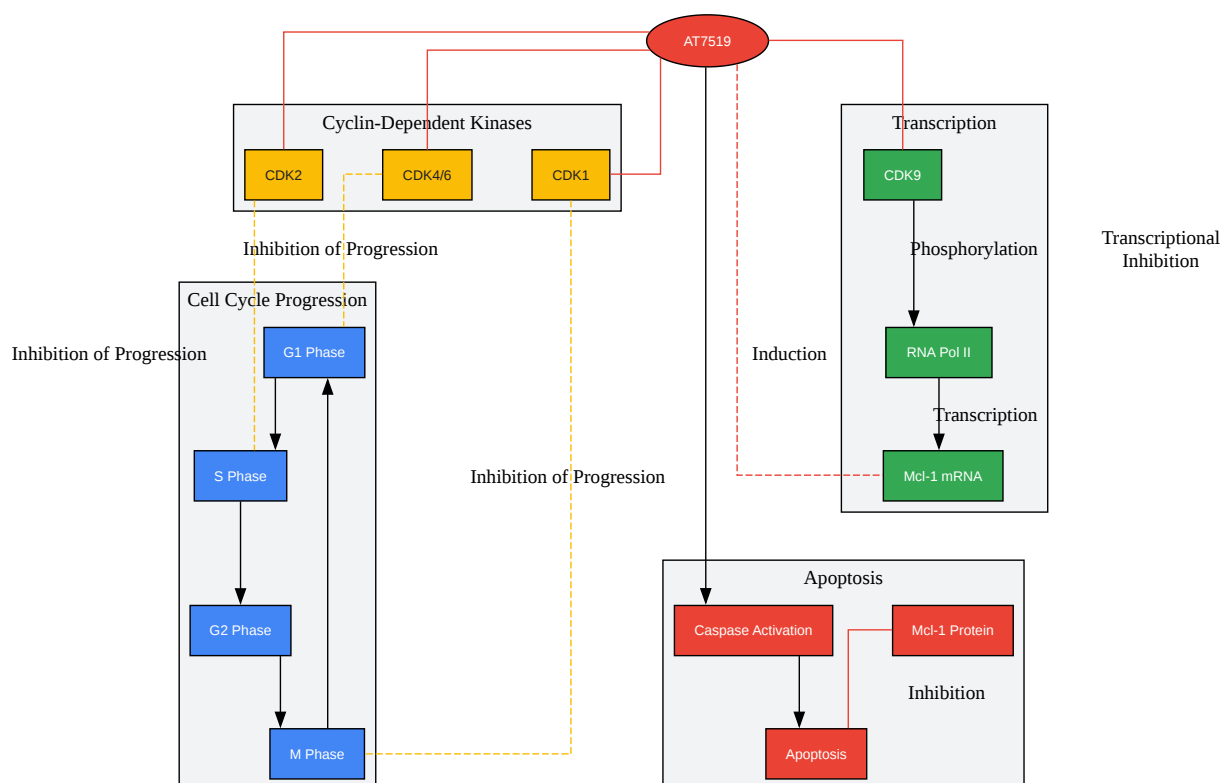
- Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment. Allow the cells to adhere overnight.
- Treatment: The following day, replace the medium with fresh medium containing various concentrations of **AT7519 Hydrochloride** or a vehicle control (medium with the same final concentration of DMSO).
- Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[1]

- **MTT Addition:** Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
- **Solubilization:** Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 3: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

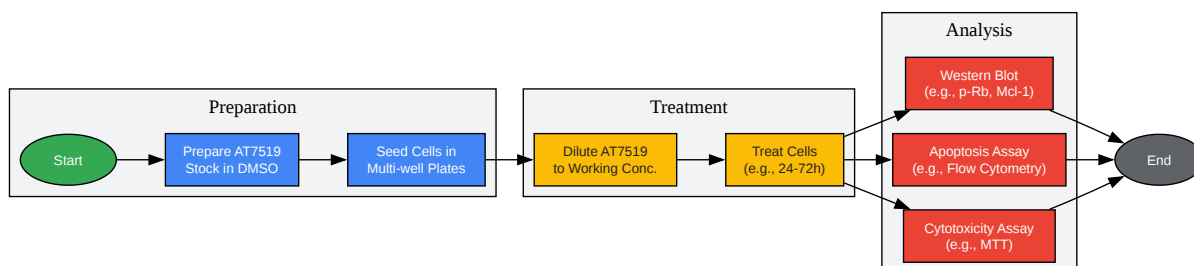
- **Cell Seeding and Treatment:** Seed cells in a 6-well plate and allow them to adhere. Treat the cells with **AT7519 Hydrochloride** or a vehicle control for the desired time.
- **Cell Harvesting:** Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
- **Staining:** Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.^[1]

Visualizations



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Caption: AT7519 signaling pathway.



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Caption: Experimental workflow.

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